molecular formula C20H23NO5S B2920007 methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate CAS No. 1327179-33-8

methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

Cat. No.: B2920007
CAS No.: 1327179-33-8
M. Wt: 389.47
InChI Key: YHNZATGCJLSPHG-RGEXLXHISA-N
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Description

Properties

IUPAC Name

methyl (Z)-2-(4-ethoxyphenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-15-6-8-16(9-7-15)21-14-19(20(22)25-3)27(23,24)18-12-10-17(11-13-18)26-5-2/h6-14,21H,4-5H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNZATGCJLSPHG-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
  • CAS Number : 1327176-85-1
  • Molecular Formula: C₂₀H₂₃NO₅S
  • Molecular Weight : 389.47 g/mol .

Structural Features :

  • Core Structure: A Z-configured acrylate backbone with a sulfonyl (-SO₂-) group at position 2 and an amino (-NH-) group at position 2.
  • Substituents: Sulfonyl Group: Attached to a 4-ethylphenyl ring, introducing steric bulk and moderate electron-withdrawing effects. Amino Group: Linked to a 4-ethoxyphenyl ring, providing electron-donating character via the ethoxy (-OCH₂CH₃) group.

Sulfonation : Introduction of the sulfonyl group via reaction with sulfonic acid derivatives.

Amination: Coupling of the amino group through nucleophilic substitution or condensation reactions.

Esterification : Formation of the methyl acrylate ester from a carboxylic acid precursor.

Structural and Functional Group Analysis
Compound Name (CAS) Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
Target Compound (1327176-85-1) C₂₀H₂₃NO₅S R₁ = 4-ethylphenyl (sulfonyl), R₂ = 4-ethoxyphenyl (amino) 389.47 Balanced electron-donating (ethoxy) and withdrawing (sulfonyl) groups; Z-configuration stabilizes planar structure.
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (N/A) C₁₃H₁₄ClN₂O₃ R₁ = 4-chlorophenyl (cyano), R₂ = methoxyamino 285.72 Strong electron-withdrawing cyano (-CN) and chloro groups; methoxyamino enhances hydrogen-bonding potential.
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate (N/A) C₁₉H₁₇BrO₄ R₁ = 4-methylphenyl (acrylate), R₂ = 4-bromo-2-formylphenoxy 413.24 Bromo and formyl groups increase polarity; bulky phenoxy substituent affects steric interactions.
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (N/A) C₁₇H₁₃ClF₂NO₂ R₁ = 4-chlorophenyl, R₂ = 2,4-difluorophenyl (amino) 348.74 Fluorine atoms enhance lipophilicity and metabolic stability; chloro group adds electron withdrawal.
(Z)-Methyl 2-acetamido-3-(4-nitrophenyl)acrylate (105962-57-0) C₁₂H₁₂N₂O₅ R₁ = acetamido, R₂ = 4-nitrophenyl 264.24 Nitro group (-NO₂) strongly electron-withdrawing; acetamido enables hydrogen bonding.
Key Differences

Electronic Effects: The target compound combines a mildly electron-donating ethoxy group (R₂) with a moderately electron-withdrawing sulfonyl group (R₁), creating a balanced electronic profile. Nitro- and cyano-substituted analogs (e.g., ) exhibit stronger electron withdrawal, enhancing electrophilicity and reactivity in Michael additions or nucleophilic substitutions.

The target compound's 4-ethylphenyl and 4-ethoxyphenyl groups provide moderate steric bulk without severely impeding accessibility.

Hydrogen Bonding and Solubility: Amino and acetamido groups (e.g., ) facilitate hydrogen bonding, improving solubility in polar solvents. The target compound's ethoxy group enhances lipophilicity, favoring solubility in organic media.

Biological and Industrial Relevance :

  • Fluorinated analogs () are prioritized in drug design for metabolic stability.
  • Bromo- and nitro-substituted acrylates () may serve as intermediates in agrochemicals or explosives.
  • The target compound's sulfonyl group could make it a candidate for protease inhibition studies, though bioactivity data are lacking .

Crystallographic and Physical Properties
  • Crystal Packing : Compounds like exhibit intramolecular hydrogen bonds (C–H⋯O) and π-π stacking (3.984 Å), stabilizing their solid-state structures. The target compound likely adopts similar packing, but substituents may alter dihedral angles and intermolecular interactions.
  • Thermal Stability : Sulfonyl groups generally enhance thermal stability, as seen in , but ethoxy/ethyl groups in the target compound may lower melting points compared to halogenated analogs.

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